molecular formula C19H19ClN2O3S B2994239 (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 851803-94-6

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2994239
CAS No.: 851803-94-6
M. Wt: 390.88
InChI Key: BELKBYJFQNAZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19ClN2O3S and its molecular weight is 390.88. The purity is usually 95%.
BenchChem offers high-quality (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-14-7-8-15(17(11-14)25-2)18(23)22-10-9-21-19(22)26-12-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELKBYJFQNAZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone is a derivative of imidazole featuring a thioether linkage and aromatic methanone moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and antitumor applications. Despite limited specific literature directly addressing this compound, related imidazole derivatives have been extensively studied for their pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C16H18ClN2O3SC_{16}H_{18}ClN_2O_3S, and its structure includes:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Thioether group : Enhances nucleophilicity and potential interactions with biological targets.
  • Dimethoxyphenyl group : May influence solubility and biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively. For instance:

  • Studies on similar compounds have demonstrated inhibition against various strains of bacteria, suggesting that the thioether and imidazole structures contribute to this activity .

Antitumor Activity

Imidazole derivatives are also recognized for their cytotoxic effects against cancer cells. The following findings summarize relevant research:

  • Mechanism of Action : These compounds may target specific pathways involved in cell proliferation and survival, such as inhibiting enzymes critical for cancer cell metabolism .
  • Case Studies : In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for cytotoxicity .

Comparative Analysis with Related Compounds

The biological activity of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone can be compared with other structurally similar compounds. The following table summarizes some notable examples:

Compound NameStructural FeaturesBiological ActivityIC50 Values
2-(3-chlorobenzyl)thio-4,5-dihydro-1H-imidazoleThioether group, imidazole ringAntimicrobial10 µg/mL
2-(4-chlorobenzyl)thio-4,5-dihydro-1H-imidazoleSimilar thioether structureAntitumor15 µg/mL
2-(chloromethyl)-4,5-dihydro-1H-imidazoleLacks thioether linkageModerate antimicrobial20 µg/mL

While specific mechanisms for the compound are not fully elucidated, it is hypothesized that:

  • The imidazole ring can participate in nucleophilic substitution reactions.
  • The thioether group may undergo oxidation or cleavage under physiological conditions.
  • Potential interactions with enzymes or receptors may lead to altered metabolic pathways in target cells .

Research Gaps and Future Directions

Despite promising data on related compounds, there is a need for more focused studies on (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone. Future research should aim to:

  • Conduct detailed in vitro and in vivo studies to confirm its biological activities.
  • Investigate the specific mechanisms of action through molecular dynamics simulations.
  • Explore structure-activity relationships (SAR) to optimize its pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.